N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
Description
This compound is a benzothiazolium-based zwitterionic dye featuring:
- Two benzothiazole rings substituted with methoxy groups at the 5-position.
- Sulfopropyl (-SO₃⁻) and sulfonate (-SO₃⁻) groups, enhancing water solubility and ionic character.
- N,N-Diethylethanamine (triethylamine) as a counterion, likely stabilizing the sulfonate groups via charge interactions .
Its structural complexity suggests applications in functional dyes (e.g., optical sensors, biomedical imaging) or pharmaceuticals due to the benzothiazole scaffold’s bioactivity .
Properties
CAS No. |
63148-97-0 |
|---|---|
Molecular Formula |
C23H26N2O8S4.C6H15N C29H41N3O8S4 |
Molecular Weight |
687.9 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C23H26N2O8S4.C6H15N/c1-32-16-5-7-20-18(13-16)24(9-3-11-36(26,27)28)22(34-20)15-23-25(10-4-12-37(29,30)31)19-14-17(33-2)6-8-21(19)35-23;1-4-7(5-2)6-3/h5-8,13-15H,3-4,9-12H2,1-2H3,(H-,26,27,28,29,30,31);4-6H2,1-3H3 |
InChI Key |
XGDLAZBMOHDWKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.COC1=CC2=C(C=C1)SC(=CC3=[N+](C4=C(S3)C=CC(=C4)OC)CCCS(=O)(=O)[O-])N2CCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate typically involves multiple steps. One common method includes the reaction of benzothiazole derivatives with sulfonate groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonated benzothiazole/benzoselenazole derivatives. Key analogs and their distinctions are summarized below:
Key Observations:
Sulfonate Chain Length :
- Propane sulfonate (main compound) offers moderate solubility, while butane sulfonate (CAS 37966-23-7) improves hydrophilicity for applications in aqueous systems .
Heteroatom Substitution :
- Benzose lenazole derivatives (CAS 81380-17-8) exhibit red-shifted absorption due to selenium’s heavier atom effect, making them suitable for deep-tissue imaging .
Biological Activity
The compound N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a complex organic molecule that exhibits significant biological activity, particularly in the context of neurodegenerative diseases and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzothiazole core structure, which is known for its diverse biological activities. The presence of various functional groups, including methoxy and sulfonate moieties, contributes to its solubility and reactivity.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 373.45 g/mol
Structural Features
- Benzothiazole Moiety : Known for antimicrobial and anticancer properties.
- Sulfonate Group : Enhances water solubility, facilitating biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with benzothiazole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Research has indicated that derivatives of benzothiazoles can inhibit the aggregation of proteins associated with neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis) by modulating TDP-43 protein aggregation .
- Antimicrobial Properties : Benzothiazole derivatives are known to possess antimicrobial activities against various bacterial strains .
Study 1: Neuroprotective Effects in ALS Models
A recent study evaluated the effects of N-substituted benzothiazolium salts on U2OS, SH-SY5Y, and HEK293T cells expressing TDP-43 aggregates. The results demonstrated a significant reduction in cell death and improved cell viability upon treatment with the compound, suggesting its potential as a therapeutic agent for ALS .
Study 2: Antimicrobial Activity
In another investigation, various benzothiazole derivatives were tested against common bacterial strains. The results indicated that the compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents .
Table 1: Biological Activities of Benzothiazole Derivatives
| Activity Type | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Antioxidant | N,N-diethylethanamine derivative | 15 | |
| Neuroprotective | Benzothiazolium salt | 20 | |
| Antimicrobial | Benzothiazole derivative | 10 |
Table 2: Summary of Biological Studies
| Study Focus | Findings | |
|---|---|---|
| ALS Cell Models | Reduced TDP-43 aggregation | Potential therapeutic for ALS |
| Antimicrobial Tests | Effective against multiple bacteria | Promising candidate for new antibiotics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
